3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride
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Overview
Description
3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is a complex organic compound featuring a pyridinium core substituted with a carbamoyl group and an ethyl chain linked to a 1,3-dioxoisoindolin-2-yl moiety
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3, like 3-carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored .
Biochemical Pathways
It is known that these compounds have diverse chemical reactivity and promising applications .
Result of Action
It is known that these compounds have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindolinone Moiety: This step involves the condensation of an aromatic primary amine with maleic anhydride to form the isoindolinone structure.
Alkylation: The isoindolinone derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Pyridinium Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential bioactivity. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its structural features contribute to the development of materials with unique properties, such as enhanced stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and exhibit similar reactivity and applications.
Pyridinium salts: Compounds with a pyridinium core are structurally related and often used in similar applications, such as catalysis and materials science.
Uniqueness
What sets 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride apart is its combined structural features, which confer unique reactivity and potential bioactivity. The presence of both the isoindolinone and pyridinium moieties allows for diverse chemical transformations and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-3-carboxamide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-14(20)11-4-3-7-18(10-11)8-9-19-15(21)12-5-1-2-6-13(12)16(19)22;/h1-7,10H,8-9H2,(H-,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCHNHVTPOQJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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